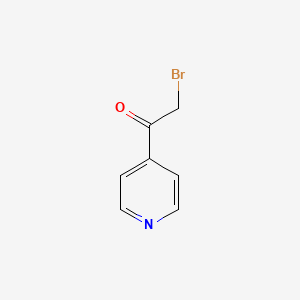

2-Bromo-1-(pyridin-4-yl)ethanone

Descripción general

Descripción

2-Bromo-1-(pyridin-4-yl)ethanone is an organic compound with the molecular formula C7H6BrNO It is a brominated derivative of pyridine, characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(pyridin-4-yl)ethanone typically involves the bromination of 1-(pyridin-4-yl)ethanone. One common method includes the reaction of 1-(pyridin-4-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-1-(pyridin-4-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.

Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized products.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed:

- Substituted ethanone derivatives

- Carboxylic acids

- Alcohols

Aplicaciones Científicas De Investigación

Synthesis Applications

The compound serves as a versatile building block in the synthesis of various organic compounds, particularly in the creation of heterocycles such as pyridines and quinolines. Its utility extends to:

- Catalyst Development: Used in synthesizing catalysts for organic reactions.

- Polymer Synthesis: Acts as an intermediate in producing polymers.

- Dyes and Pigments: Involved in the formulation of colorants due to its chromophoric properties.

Biological Applications

Research indicates that 2-Bromo-1-(pyridin-4-yl)ethanone exhibits potential biological activities, including:

- Enzyme Inhibition: It has been studied for its ability to inhibit specific enzymes, which can be crucial in drug development.

- Therapeutic Potential: Investigated for potential applications in treating metabolic disorders, including obesity and type II diabetes, owing to its kinase modulation properties.

Case Study 1: Synthesis of Heterocycles

A study demonstrated the synthesis of imidazo[1,2-a]pyridines using this compound as a precursor. The reaction involved coupling with various amines under palladium-catalyzed conditions, yielding derivatives with promising biological activity .

In another study focusing on enzyme inhibition, researchers evaluated the compound's effectiveness against nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways. The results indicated that it could enhance NAD+ levels in cellular models, suggesting its role as a potential therapeutic agent .

Comparative Data Table

| Application Area | Description | Specific Use Cases |

|---|---|---|

| Organic Synthesis | Building block for complex organic compounds | Heterocycles like pyridines and quinolines |

| Catalysis | Intermediate for catalyst development | Synthesis of catalytic agents |

| Biological Research | Potential enzyme inhibitor | Studies on NAD+ biosynthesis and metabolic disorders |

| Material Science | Polymer synthesis and dye production | Development of new materials and colorants |

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(pyridin-4-yl)ethanone involves its ability to act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s bromine atom plays a crucial role in its reactivity, facilitating the formation of covalent bonds with target molecules.

Comparación Con Compuestos Similares

- 2-Bromo-1-(pyridin-3-yl)ethanone

- 2-Bromo-1-(pyridin-2-yl)ethanone

- 2-Chloro-1-(pyridin-4-yl)ethanone

Comparison: 2-Bromo-1-(pyridin-4-yl)ethanone is unique due to the position of the bromine atom and the pyridine ring, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different reactivity patterns and biological effects, making it a valuable tool in various research applications.

Actividad Biológica

2-Bromo-1-(pyridin-4-yl)ethanone, also known as 2-Bromoacetylpyridine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound has the molecular formula CHBrN\O and is characterized by a bromoacetyl group attached to a pyridine ring. Its structure is pivotal in determining its reactivity and biological interactions.

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study assessing various derivatives against Trypanosoma brucei, the compound was found to be part of a library that included several potent inhibitors with IC values below 3.6 µM, demonstrating non-toxicity towards mammalian cells .

| Compound | Activity | IC (µM) |

|---|---|---|

| This compound | Trypanosoma brucei inhibition | <3.6 |

2. Role in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds. Its utility in synthesizing catalysts and compounds for polymer production has been documented, although the precise mechanisms of action remain under investigation .

The exact mechanism through which this compound exerts its biological effects is not fully understood. However, it is hypothesized to act as an electron donor in redox reactions, which may contribute to its antimicrobial activity . Further studies are needed to elucidate its interactions at the molecular level.

Case Study 1: Antiparasitic Activity

A high-throughput screening identified several derivatives of this compound that showed significant antiparasitic activity against Trypanosoma brucei. The most potent derivatives were further analyzed for their selectivity and cytotoxicity against human cells, confirming their potential as therapeutic agents .

Case Study 2: Synthesis of Novel Derivatives

In another study focusing on structural modifications of the compound, researchers synthesized various amide and urea derivatives derived from this compound. These derivatives were tested for their biological activity and showed improved potency against specific pathogens, highlighting the importance of structure-activity relationship (SAR) studies in drug development .

Propiedades

IUPAC Name |

2-bromo-1-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-5-7(10)6-1-3-9-4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFCUKZZHZYPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328148 | |

| Record name | 2-bromo-1-(pyridin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6221-13-2 | |

| Record name | 2-bromo-1-(pyridin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.